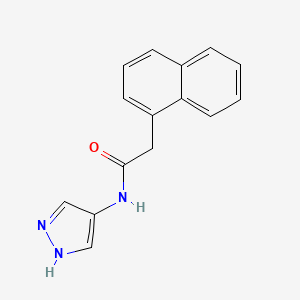![molecular formula C15H24N2O2S B7542136 N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine, commonly known as DMMDA-2, is a research chemical that belongs to the class of phenethylamines. It is a psychoactive compound that has been studied for its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of DMMDA-2 is not fully understood. It is believed to act as a serotonin receptor agonist, which means it binds to and activates serotonin receptors in the brain. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes changes in mood, perception, and thought processes. DMMDA-2 has been shown to have a long duration of action, with effects lasting up to 8 hours.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has several advantages for use in lab experiments. It is a potent and selective serotonin receptor agonist, which makes it useful for investigating the role of serotonin receptors in various physiological and pathological processes. However, it also has several limitations. It is a controlled substance, which makes it difficult to obtain and use in research. It also has potential risks associated with its use, including toxicity and adverse effects on the cardiovascular system.
Zukünftige Richtungen
There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of depression and anxiety disorders. DMMDA-2 has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to investigate its potential use in humans. Another area of interest is its potential use in the treatment of addiction. DMMDA-2 has been shown to have effects on the reward system in the brain, and further research is needed to investigate its potential use in the treatment of addiction. Finally, further research is needed to investigate the long-term effects of DMMDA-2 on the brain and body, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of DMMDA-2 involves the reaction of 3,4-dimethylphenethylamine with methylsulfonyl chloride and piperidine. The resulting compound is then purified using chromatography. The synthesis of DMMDA-2 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been studied for its potential use in scientific research. It has been shown to have psychoactive effects similar to other phenethylamines, such as mescaline and MDMA. DMMDA-2 has been used in studies to investigate its effects on serotonin receptors and its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12-4-5-14(10-13(12)2)11-16-15-6-8-17(9-7-15)20(3,18)19/h4-5,10,15-16H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEBTSKIOHGWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCN(CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)







![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
